molecular formula C14H13FO2 B6371579 5-(4-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% CAS No. 1261911-03-8

5-(4-Fluoro-3-methoxyphenyl)-3-methylphenol, 95%

Cat. No. B6371579
CAS RN: 1261911-03-8
M. Wt: 232.25 g/mol
InChI Key: VRMICNLUKWDWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-3-methoxyphenyl)-3-methylphenol, or 5-F3MP, is an aromatic compound with a wide range of uses in scientific research. It is a highly versatile compound, with many applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

5-F3MP has a variety of applications in scientific research. It can be used as a substrate for the synthesis of other compounds, such as 2-amino-5-fluoro-3-methoxyphenol, which is used in the synthesis of various drugs. It is also used as a catalyst in the synthesis of other compounds, such as 4-hydroxy-3-methoxybenzaldehyde. Furthermore, 5-F3MP can be used to study the structure and function of enzymes, as well as to investigate the effects of drugs on biochemical pathways.

Mechanism of Action

The mechanism of action of 5-F3MP is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase (MAO). It is also believed that 5-F3MP may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3MP are not fully understood. However, studies have shown that it may have a variety of effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. For example, 5-F3MP has been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 5-F3MP has been shown to activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The use of 5-F3MP in laboratory experiments has several advantages. First, it is a highly versatile compound, with many applications in the fields of biochemistry, physiology, and pharmacology. Second, it is easy to synthesize and is readily available. Third, it is relatively inexpensive.
However, there are also some limitations to using 5-F3MP in laboratory experiments. First, the mechanism of action of 5-F3MP is not fully understood, so it is difficult to predict its effects on biochemical pathways. Second, the effects of 5-F3MP on biochemical pathways may vary depending on the concentration of the compound used. Third, it is difficult to determine the long-term effects of 5-F3MP on biochemical pathways.

Future Directions

The future of 5-F3MP research is promising. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and long-term effects. In addition, further research is needed to explore its potential applications in the fields of pharmacology and drug discovery. Finally, further research is needed to explore the potential of 5-F3MP as a therapeutic agent for various diseases.

Synthesis Methods

5-F3MP is synthesized through a two-step process. The first step involves the condensation of 4-fluoro-3-methoxybenzaldehyde and 3-methylphenol, followed by the oxidation of the resulting product with pyridinium chlorochromate (PCC). This process yields a product with a purity of 95%, which is the standard for 5-F3MP.

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-5-11(7-12(16)6-9)10-3-4-13(15)14(8-10)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMICNLUKWDWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683846
Record name 4'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-03-8
Record name 4'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.